2,4,6-Tribromo-3,5-dimethylphenol
Description
Contextualization and Academic Significance of Highly Brominated Phenols in Organic Chemistry
Highly brominated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with multiple bromine atoms. Their significance in organic chemistry is multifaceted. The presence of the hydroxyl (-OH) group on the aromatic ring activates it towards electrophilic substitution, making the bromination of phenols a facile reaction that often does not require a catalyst. studyrocket.co.uksavemyexams.com The electron-donating nature of the hydroxyl group increases the electron density in the benzene (B151609) ring, particularly at the ortho and para positions, directing incoming electrophiles to these sites. savemyexams.com This high reactivity allows for the synthesis of various brominated phenols, which can serve as versatile intermediates in the preparation of more complex molecules. studyrocket.co.uk
The degree of bromination can be controlled by adjusting reaction conditions, allowing for the selective synthesis of mono-, di-, or tri-brominated products. studyrocket.co.uk This control is crucial for their application in targeted organic synthesis. Brominated phenols, including compounds like 2,4,6-Tribromophenol (B41969), are utilized as fungicides, wood preservatives, and as intermediates in the manufacturing of flame retardants. wikipedia.org
Historical Development of Research on 2,4,6-Tribromo-3,5-dimethylphenol (B13412804) and Related Halogenated Aromatics
The study of halogenated organic compounds dates back centuries, with the synthesis of compounds like chloroethane (B1197429) reported as early as the 15th century. wikipedia.org However, the systematic investigation and synthesis of halogenated aromatics gained momentum in the 19th century with the advancement of organic chemistry and a deeper understanding of molecular structures. wikipedia.org The development of reliable methods for forming carbon-halogen bonds, such as the electrophilic halogenation of aromatic compounds, made these molecules readily accessible for industrial and academic research. wikipedia.org
Research into halogenated aromatic compounds has been driven by their wide range of applications, including their use as flame retardants, pesticides, and pharmaceuticals. wikipedia.org However, the persistence and potential environmental and health impacts of many halogenated compounds have also been a significant area of study. wikipedia.orgnih.gov For instance, the microbial metabolism of 2,4,6-Tribromophenol (TBP) is known to produce 2,4,6-tribromoanisole (B143524) (TBA), a compound with a distinct musty odor that has led to product recalls. wikipedia.org
The specific compound, this compound, is a derivative of phenol and its synthesis has been documented in chemical literature. A common laboratory preparation involves the reaction of 3,5-dimethylphenol (B42653) (s-xylenol) with an excess of bromine in an aqueous solution. prepchem.com The resulting precipitate is then purified by recrystallization. prepchem.com
Contemporary Research Challenges and Emerging Avenues for this compound
Current research on halogenated aromatic compounds, including this compound, is focused on several key areas. A significant challenge lies in understanding the environmental fate and potential toxicity of these compounds. acs.orgnih.gov Researchers are investigating the atmospheric behavior, photostability, and biological activity of various halogenated polycyclic aromatic hydrocarbons (PAHs), which are of concern due to their potential adverse health effects. acs.orgnih.gov
Emerging research avenues include the development of more sustainable and environmentally friendly methods for the synthesis and degradation of halogenated compounds. nih.gov This includes the study of microbial degradation pathways that can break down these persistent pollutants. nih.gov Furthermore, there is ongoing interest in the application of brominated phenols as reagents and catalysts in organic synthesis. For example, this compound has been reported to be a reagent for epoxidation reactions and in electrochemical methods for converting alcohols to carboxylic acids. biosynth.com The catalytic potential of such compounds, sometimes in the form of ionic liquids, is an active area of investigation. biosynth.com
Detailed research findings on the kinetics and mechanisms of phenol bromination continue to be explored, with studies indicating that the reaction can be catalyzed by general bases, which can influence the reaction pathway. cdnsciencepub.com These fundamental studies are crucial for optimizing synthetic procedures and for a deeper understanding of the reactivity of these important molecules.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 56759-60-5 | biosynth.comnih.govnist.gov |
| Molecular Formula | C₈H₇Br₃O | biosynth.comnih.govnist.gov |
| Molecular Weight | 358.85 g/mol | biosynth.comnih.govnist.gov |
| Melting Point | 166 °C | prepchem.com |
| Canonical SMILES | CC1=C(C(=C(C(=C1Br)O)Br)C)Br | biosynth.comnih.gov |
| InChI Key | OXUOISZCFYHEAT-UHFFFAOYSA-N | nih.govnist.gov |
Table 2: Related Halogenated Phenolic Compounds
| Compound Name | CAS Number | Molecular Formula | Use/Significance |
| 2,4,6-Tribromophenol | 118-79-6 | C₆H₃Br₃O | Fungicide, wood preservative, flame retardant intermediate wikipedia.org |
| 2,4-Dibromophenol | 615-58-7 | C₆H₄Br₂O | Chemical intermediate |
| 4-Bromophenol | 106-41-2 | C₆H₅BrO | Chemical intermediate |
| 2,4,5-Trichlorophenol | 95-95-4 | C₆H₃Cl₃O | Intermediate in herbicide and antiseptic production |
| Pentachlorophenol | 87-86-5 | C₆HCl₅O | Pesticide and disinfectant |
Structure
3D Structure
Properties
CAS No. |
58170-32-4 |
|---|---|
Molecular Formula |
C8H7Br3O |
Molecular Weight |
358.85 g/mol |
IUPAC Name |
2,4,6-tribromo-3,5-dimethylphenol |
InChI |
InChI=1S/C8H7Br3O/c1-3-5(9)4(2)7(11)8(12)6(3)10/h12H,1-2H3 |
InChI Key |
OXUOISZCFYHEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)C)Br |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of 2,4,6 Tribromo 3,5 Dimethylphenol
Established Synthetic Routes to 2,4,6-Tribromo-3,5-dimethylphenol (B13412804)
The preparation of this compound primarily involves the bromination of 3,5-dimethylphenol (B42653). Various brominating agents and reaction conditions have been explored to optimize the yield and selectivity of this transformation.
Bromination of 3,5-Dimethylphenol: Reaction Parameters and Yield Optimization
The direct bromination of 3,5-dimethylphenol is a common method for synthesizing its tribrominated derivative. The reaction parameters, such as the choice of solvent and the stoichiometry of the brominating agent, play a crucial role in determining the efficiency of the reaction. For instance, the reaction of 3,5-dimethylphenol with a brominating agent can be carried out in a mixture of dichloromethane (B109758) and methanol. sciforum.net The molar ratio of the brominating agent to the substrate is a key factor, with a 3:1 ratio being utilized for the synthesis of the tribrominated product. researchgate.net
Some studies have explored the use of different solvent systems and their impact on the regioselectivity of bromination for various phenol (B47542) derivatives. mdpi.com For example, the bromination of 3,4-dimethylphenol (B119073) in 10% aqueous acetic acid has been investigated, highlighting the influence of reaction conditions on the product distribution. rsc.org
Table 1: Reaction Parameters for the Bromination of Dimethylphenols
| Starting Material | Brominating Agent | Solvent | Molar Ratio (Agent:Substrate) | Product | Yield | Reference |
| 3,5-Dimethylphenol | Benzalkonium Tribromide | Dichloromethane-Methanol | 3:1 | This compound | >75% | sciforum.netresearchgate.net |
| 3,4-Dimethylphenol | Bromine | 10% Aqueous Acetic Acid | 1:1 | 6-bromo- and 2-bromo-3,4-dimethylphenol | - | rsc.org |
| 2,6-Dimethylphenol (B121312) | PIDA-AlBr₃ | - | - | 4-Bromo-2,6-dimethylphenol | 57% | rsc.org |
| 3,5-Dimethylphenol | KBr/ZnAl–BrO₃⁻–LDHs | Acetic Acid/Water | - | 4-Bromo-3,5-dimethylphenol | 78-90% | mdpi.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Application of Molecular Bromine as a Brominating Agent
Molecular bromine (Br₂) is a traditional and effective reagent for the bromination of phenols. prepchem.comsavemyexams.com The high reactivity of phenols, including 3,5-dimethylphenol, towards electrophilic substitution allows for direct bromination with bromine water or bromine in a suitable solvent. savemyexams.combyjus.com
In a typical procedure, 3,5-dimethylphenol (also known as s-xylenol) is treated with an excess of bromine in an aqueous medium. prepchem.com The reaction proceeds until a persistent reddish-brown color indicates the presence of excess bromine. The excess bromine is then removed, and the precipitated product is filtered, washed, and recrystallized, often from alcohol, to yield this compound. prepchem.com A reported yield for this method is as high as 90%. prepchem.com
The reactivity of the phenol ring is significantly activated by the hydroxyl group, making it susceptible to polybromination. byjus.comgoogle.com The use of a polar solvent like water further enhances the polarization of the bromine molecule, facilitating the electrophilic attack. youtube.com
Alternative Brominating Systems: Utilization of Benzalkonium Tribromide and Related Reagents
In an effort to employ milder and more manageable brominating agents, various alternative systems have been developed. Benzalkonium tribromide (Benzal-Br₃) has emerged as a useful solid, quantitative brominating agent. sciforum.netresearchgate.net This reagent can be synthesized from commercially available benzalkonium chloride. researchgate.net The bromination of phenolic substrates using Benzal-Br₃ is typically carried out in a dichloromethane-methanol mixture at room temperature, offering good to excellent yields (80-93%). sciforum.net An advantage of this method is the ability to control the degree of bromination by adjusting the molar ratio of the reagent to the substrate. sciforum.netresearchgate.net
Other related reagents include quaternary ammonium (B1175870) polyhalides like pyridinium (B92312) tribromide and phenyltrimethylammonium (B184261) tribromide, which also serve as mild brominating agents. researchgate.net Benzyltriphenylphosphonium tribromide is another such reagent that allows for controlled mono-, di-, and tri-bromination of phenols in a dichloromethane-methanol solvent system. researchgate.net The use of N-benzyl-DABCO tribromide has also been reported for the regioselective bromination of phenols. researchgate.net These solid reagents are often easier and safer to handle compared to liquid bromine. sciforum.netresearchgate.net
Mechanistic Investigations into this compound Formation
The formation of this compound proceeds through a well-established electrophilic aromatic substitution mechanism, with the potential involvement of interesting intermediates.
Electrophilic Aromatic Substitution Mechanisms in Polybromination
The hydroxyl group of a phenol is a strongly activating, ortho-para directing group. savemyexams.combyjus.combdu.ac.in Its electron-donating nature increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring highly susceptible to attack by electrophiles like the bromonium ion (Br⁺). byjus.comyoutube.comyoutube.com
The mechanism for the bromination of phenols involves the polarization of the bromine molecule by the electron-rich phenol ring, often assisted by a polar solvent. youtube.com This generates an electrophilic bromine species that attacks the aromatic ring. The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, then loses a proton to restore aromaticity and yield the brominated phenol. bdu.ac.in
In the case of 3,5-dimethylphenol, the positions ortho and para to the hydroxyl group are the 2, 6, and 4 positions. Due to the strong activation by the hydroxyl group, substitution occurs readily at all three of these available positions, leading to the formation of the 2,4,6-tribromo derivative. youtube.com The reaction is often so facile that it proceeds to completion without the need for a Lewis acid catalyst, which is typically required for the bromination of less activated aromatic rings like benzene (B151609). savemyexams.comyoutube.com
Role of Intermediary Brominated Cyclohexa-2,5-dienones and Their Rearrangement Pathways
Under certain reaction conditions, the bromination of phenols can lead to the formation of brominated cyclohexa-2,5-dienones as intermediates. rsc.org For example, the bromination of 3,4-dimethylphenol can yield 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dienone. rsc.org These dienones are interesting species that can undergo rearrangement to form the thermodynamically more stable brominated phenol.
The formation of such dienones is often favored at low temperatures and can be isolated. prepchem.com For instance, the bromination of 3,5-dibromo-2,4,6-trimethylphenol (B8581327) in an acetic acid-sodium acetate (B1210297) buffer at low temperatures affords an intermediate 3,4,5-tribromo-2,4,6-trimethyl-2,5-cyclohexadienone. prepchem.com This intermediate can then rearrange to the corresponding tribrominated phenol. prepchem.com
The rearrangement of these brominated cyclohexadienones is a key step in some synthetic pathways and provides insight into the complexities of electrophilic aromatic substitution reactions. rsc.orgrsc.org The study of these intermediates helps to elucidate the finer details of the reaction mechanism and the factors that govern product distribution. rsc.orgstackexchange.com
Studies on Ipso Substitution and Halogen Migration in Related Phenolic Systems
In the study of electrophilic aromatic substitution reactions of phenols, the phenomena of ipso substitution and halogen migration are of significant mechanistic interest. While direct substitution of a hydrogen atom on the aromatic ring is the most common outcome, attack at a position already occupied by a substituent (ipso attack) can lead to either substitution of that group or to rearrangement products.
Ipso Substitution
Studies on the bromination of various phenols have provided insights into this phenomenon. For example, the bromination of some alkylphenols can lead to the formation of dienones, which are intermediates that can subsequently rearrange. prepchem.com In the bromination of 3,4-dimethylphenol, the formation of a tribromo-cyclohexa-2,5-dienone has been observed under certain conditions, indicating an ipso attack. rsc.org
Halogen Migration
Halogen migration is another important mechanistic feature observed in the halogenation of phenols. This process often occurs when a di- or poly-halogenated phenol is subjected to further halogenation or reaction with strong acids. The migration of a halogen atom, typically bromine, can occur from one position on the aromatic ring to another.
Research on the nitration of 4:6-dibromo-m-cresol has demonstrated that the migration of a bromine atom can occur, leading to the formation of 2-bromo-4:6-dinitro-m-cresol. ontosight.ai This suggests that an intermediate is likely formed where the bromine atom shifts its position on the ring. The conditions for such migrations can be subtle, often depending on factors like the solvent, temperature, and the specific substitution pattern of the phenol. ontosight.ai
The table below summarizes findings from studies on related phenolic systems that illustrate these mechanistic possibilities.
| Phenolic System | Reaction Conditions | Observed Phenomenon | Product(s) | Reference(s) |
| 3,4-Dimethylphenol | Bromination | Ipso attack and rearrangement | 2,5,6-Tribromo-3,4-dimethylphenol, 2,4,6-Tribromo-3,4-dimethylcyclohexa-2,5-dienone | prepchem.comrsc.org |
| 4:6-Dibromo-m-cresol | Nitration | Halogen migration and displacement | 2-Bromo-4:6-dinitro-m-cresol | ontosight.ai |
| 6-Bromo-3-hydroxy-p-toluic acid | Nitration in dilute acetic acid | Normal substitution and rearrangement | Normal nitration product and others | ontosight.ai |
These studies on related phenolic compounds underscore the complexity of electrophilic substitution reactions on substituted phenols. The potential for both ipso substitution and halogen migration highlights the need for careful consideration of reaction conditions and substrate structure when predicting the outcome of such reactions.
Advanced Spectroscopic Characterization and Structural Analysis of 2,4,6 Tribromo 3,5 Dimethylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2,4,6-Tribromo-3,5-dimethylphenol (B13412804), the signals corresponding to the different protons can be assigned based on their chemical shifts and multiplicities. The hydroxyl proton (OH) typically appears as a singlet, and its chemical shift can be influenced by solvent and concentration. The methyl protons (CH₃) also appear as a singlet, with a chemical shift characteristic of methyl groups attached to an aromatic ring.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| OH | Variable | Singlet |
| CH₃ | ~2.4 | Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) will have a chemical shift in the higher end of this range, while the carbons bonded to bromine atoms will also be significantly shifted. The methyl carbons will appear at a much lower chemical shift, typically in the range of 15-25 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-OH | ~150 |
| C-Br | ~115-130 |
| C-CH₃ | ~135 |
| Aromatic C | ~130-140 |
| CH₃ | ~20-25 |
Note: These are predicted chemical shift values and may differ from experimental data.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. In this compound, since there are no adjacent protons on the aromatic ring, no cross-peaks would be expected in the aromatic region.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique would definitively link the proton signal of the methyl groups to the corresponding methyl carbon signal.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups and provide a "fingerprint" of a molecule based on its unique vibrational modes.
Infrared (IR) Spectroscopy: Characteristic Absorption Frequencies and Band Assignments
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The gas-phase IR spectrum of this compound displays several characteristic absorption bands. nist.gov A prominent feature is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ range. Aromatic C-C stretching vibrations usually give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the phenolic group is typically observed around 1200 cm⁻¹. The C-Br stretching vibrations occur at lower frequencies, generally below 700 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | ~3640 |
| C-H (methyl) | Stretching | ~2950-3000 |
| C=C (aromatic) | Stretching | ~1400-1600 |
| C-O (phenol) | Stretching | ~1200 |
| C-Br | Stretching | <700 |
Data obtained from the NIST WebBook for the gas-phase spectrum of the compound. nist.gov The exact positions of the bands can vary based on the sample phase (gas, liquid, solid).
Raman Spectroscopy Studies
Raman spectroscopy is a complementary technique to IR spectroscopy. While no specific Raman spectra for this compound were found in the search results, it is known that Raman and FTIR spectra have been studied for the related compound 2,4,6-tribromo-3-methylphenol. medchemexpress.com In a Raman spectrum of this compound, one would expect to observe strong signals for the symmetric vibrations of the aromatic ring and the C-Br bonds, as these involve a significant change in polarizability. The C-H and O-H stretching vibrations would also be present.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions, thereby enabling accurate mass determination and elucidation of molecular structure through fragmentation analysis. For this compound, mass spectrometry provides crucial data for its identification and characterization.
High-resolution mass spectrometry (HRMS) allows for the determination of the accurate mass of the molecular ion, which can be used to confirm the elemental composition of the compound. The calculated exact mass of this compound (C₈H₇Br₃O) is 355.80470 Da. nih.gov The presence of three bromine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of halogenated phenols. rsc.org A primary fragmentation route often involves the loss of a bromine radical (Br•) from the molecular ion. rsc.org Competition between the elimination of carbon monoxide (CO) and the halogen atom is a known fragmentation behavior in halogenated phenols. rsc.org The presence of methyl groups on the phenol (B47542) ring can also influence fragmentation, potentially through the loss of a methyl radical (CH₃•) or rearrangement processes.
A detailed analysis of the mass spectrum would reveal a series of fragment ions that can be pieced together to confirm the structure of the molecule.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇Br₃O | nist.gov |
| Molecular Weight | 358.853 g/mol | nist.gov |
| Exact Mass | 355.80470 Da | nih.gov |
| Key Fragmentation Pathways | Loss of Br, Loss of CO | rsc.org |
Note: The fragmentation pathways are based on general principles for halogenated phenols and may vary depending on the specific ionization technique and conditions used.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
The presence of multiple bulky bromine atoms and two methyl groups on the phenolic ring likely introduces significant steric hindrance, which would influence the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Table 2: Typical Parameters Determined by X-ray Crystallography
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C-Br). |
| Bond Angles | The angles formed between three connected atoms (e.g., C-C-C, C-O-H). |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
Note: The values for these parameters for this compound would need to be determined experimentally through single-crystal X-ray diffraction analysis.
Computational Chemistry and Theoretical Modeling of 2,4,6 Tribromo 3,5 Dimethylphenol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the electronic structure and preferred three-dimensional arrangement of 2,4,6-Tribromo-3,5-dimethylphenol (B13412804). These calculations allow for a detailed exploration of its molecular properties.
Density Functional Theory (DFT) Approaches and Choice of Functionals/Basis Sets
Density Functional Theory (DFT) stands as a principal method for investigating the electronic properties of this compound. The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. A commonly employed combination for molecules containing heavy atoms like bromine is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory has been shown to provide a reliable balance between computational cost and accuracy for predicting the geometric and electronic properties of similar halogenated phenols. The selection of the basis set is critical to accurately describe the electron distribution, particularly for the bromine atoms with their larger electron clouds.
Conformational Analysis and Energy Minimization
Conformational analysis of this compound is crucial for identifying the most stable three-dimensional structure. The primary focus of this analysis is the orientation of the hydroxyl (-OH) group relative to the aromatic ring. By systematically rotating the dihedral angle of the C-C-O-H bond and calculating the corresponding energy, a potential energy surface can be mapped. The structure with the lowest energy is considered the global minimum and represents the most stable conformation of the molecule. This process of energy minimization is essential for ensuring that subsequent calculations of molecular properties are performed on the most energetically favorable geometry.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactivity of this compound. The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the most negative region (typically colored red) is concentrated around the oxygen atom of the hydroxyl group, indicating its high electron density and susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atom of the hydroxyl group and the bromine atoms exhibit positive electrostatic potential (colored blue), suggesting these are sites prone to nucleophilic attack. This analysis is instrumental in understanding intermolecular interactions and the molecule's reactive behavior.
Theoretical Investigations of Thermochemical Properties
Computational methods can be used to predict the thermochemical properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. These calculations are typically performed using the optimized molecular geometry and vibrational frequencies obtained from DFT calculations. The predicted thermochemical data are vital for understanding the compound's stability and its behavior in chemical reactions under different temperature and pressure conditions.
| Property | Calculated Value | Units |
| Enthalpy of Formation | Data not available | kJ/mol |
| Entropy | Data not available | J/(mol·K) |
| Heat Capacity (Cv) | Data not available | J/(mol·K) |
Computational Prediction and Characterization of Reaction Pathways and Transition States
Theoretical modeling can be employed to explore potential reaction pathways involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures, which are the high-energy intermediates that connect reactants to products. The energy barrier, or activation energy, for the reaction can be calculated from the energy difference between the reactants and the transition state. This information is crucial for predicting reaction kinetics and understanding the mechanism of reactions, such as oxidation or substitution reactions, that this compound might undergo.
Reactivity and Derivatization Chemistry of 2,4,6 Tribromo 3,5 Dimethylphenol
Chemical Transformations Involving the Phenolic Hydroxyl Group
The hydroxyl group of 2,4,6-tribromo-3,5-dimethylphenol (B13412804) is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives. The acidity of the phenolic proton is influenced by the electron-withdrawing bromine atoms, making it readily available for reactions with various electrophiles upon deprotonation.
Electrophilic Reactions and Substituent Effects on this compound
The benzene (B151609) ring of this compound, despite being heavily substituted, can still undergo electrophilic aromatic substitution, although the reaction's course is significantly influenced by the existing substituents. The powerful activating and ortho-, para-directing hydroxyl group is in competition with the deactivating and meta-directing bromine atoms. The methyl groups, being weakly activating and ortho-, para-directing, further complicate the regioselectivity of incoming electrophiles.
Nitration Reactions and Halogen Displacement Mechanisms
The nitration of brominated phenols can lead to a variety of products, often involving the displacement of a bromine atom. While specific studies on the nitration of this compound are not prevalent in the reviewed literature, the nitration of the isomeric 3,4,6-tribromo-2,5-dimethylphenol provides a valuable model. Reaction of this isomer with fuming nitric acid in acetic acid can yield a 4-nitro dienone. This suggests that nitration of this compound could potentially lead to the formation of a nitro-substituted cyclohexadienone derivative.
The mechanism of such reactions often involves the initial formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich aromatic ring. In heavily halogenated phenols, the incoming nitro group may substitute a bromine atom, a process known as ipso-substitution. The stability of the resulting carbocation intermediate plays a crucial role in determining the final product.
Chlorination Reactions leading to Mixed Halogenated Phenols
The chlorination of brominated phenols can result in the formation of mixed halogenated compounds. For instance, the chlorination of 2,4-dibromo-3,6-dimethylphenol (B13930510) has been studied to understand the stereochemistry of chlorine addition. researchgate.net This research indicates that electrophilic attack by chlorine on such substituted phenols can lead to the formation of pentachloro ketones through addition reactions to intermediate dienones. researchgate.net
When this compound is subjected to chlorination, it is plausible that a similar reaction pathway would occur, leading to the formation of bromochlorodimethylphenol derivatives. The regioselectivity of the chlorination would be influenced by the directing effects of the hydroxyl and methyl groups, as well as the steric hindrance imposed by the bulky bromine atoms. The reaction of phenols with chlorine can be complex, and in some cases, can even lead to ring cleavage products. chemicalbook.com
Synthesis and Chemical Transformations of Novel this compound Derivatives
The functional groups present in this compound provide multiple avenues for the synthesis of novel derivatives with potentially unique chemical and physical properties.
Functionalization via Ether and Ester Formation
The phenolic hydroxyl group is a key handle for derivatization through ether and ester linkages.
Etherification , typically achieved through the Williamson ether synthesis, involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. orgoreview.comgoogle.comorgsyn.org This reaction is versatile and can be used to synthesize a variety of ethers from this compound.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Alkyl Halide (e.g., CH₃I) | 2,4,6-Tribromo-3,5-dimethylphenyl ether | Williamson Ether Synthesis |
| This compound | Acyl Halide or Anhydride (B1165640) | 2,4,6-Tribromo-3,5-dimethylphenyl ester | Esterification |
Esterification can be accomplished through various methods, including reaction with an acyl halide or an acid anhydride in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic conditions. For example, the synthesis of 3,5-dimethylphenyl acetate (B1210297) is achieved by refluxing 3,5-dimethylphenol (B42653) with acetic anhydride. pearson.com A similar approach could be applied to this compound to produce the corresponding acetate ester.
Side-Chain Modifications of the Methyl Groups
The two methyl groups on the aromatic ring of this compound offer further opportunities for chemical modification, primarily through free-radical reactions.
Free-radical halogenation of the benzylic hydrogens on the methyl groups can be initiated by UV light or a radical initiator. orgoreview.comyoutube.com This would lead to the formation of bromomethyl or chloromethyl derivatives, which are versatile intermediates for further nucleophilic substitution reactions.
Oxidation of the methyl groups to carboxylic acids is another potential transformation. Strong oxidizing agents like potassium permanganate (B83412) can oxidize alkyl chains on an aromatic ring to carboxylic acid groups, provided there is at least one benzylic hydrogen. This would convert one or both methyl groups of this compound into carboxylic acid functionalities, yielding novel phenolic acid derivatives. The oxidation of a methyl group to an aldehyde is also a possible transformation, potentially achievable using specific oxidizing agents under controlled conditions.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | N-Bromosuccinimide (NBS), light | 2,4,6-Tribromo-3-(bromomethyl)-5-methylphenol | Free-Radical Halogenation |
| This compound | Potassium Permanganate (KMnO₄) | 2,4,6-Tribromo-3-carboxy-5-methylphenol | Side-Chain Oxidation |
This compound as a Reagent in Catalytic Organic Synthesis
The highly substituted and electron-rich nature of this compound, a brominated derivative of phenol, underpins its utility as a reagent in specialized catalytic organic synthesis. prepchem.com Its reactivity is primarily centered around the three bromine substituents and the phenolic hydroxyl group, which can be exploited in various transformations.
While specific detailed research focused solely on this compound as a primary catalyst for epoxidation is not extensively documented in readily available literature, its role as a bromine source is noteworthy. In principle, the compound can serve as a reservoir for electrophilic bromine or bromide ions, which are crucial in certain epoxidation protocols. For instance, in conjunction with an oxidant, it could participate in the in-situ generation of a brominating agent that reacts with an olefin to form a bromohydrin intermediate. Subsequent intramolecular cyclization, often base-mediated, would then yield the corresponding epoxide.
The general scheme for such a transformation is as follows:
Release of Bromine: The tribrominated phenol, under specific reaction conditions, could release a bromine species.
Bromohydrin Formation: The bromine species reacts with an alkene in the presence of water to form a bromohydrin.
Epoxide Formation: An added base facilitates the intramolecular SN2 reaction, eliminating HBr and forming the epoxide ring.
The effectiveness of this process would be contingent on factors such as the choice of oxidant, solvent system, and base, as well as the substrate scope. While direct catalytic cycles involving this compound are not well-established, its potential as a stoichiometric or co-catalytic source of bromine in such reactions is chemically plausible.
The application of this compound is more pronounced in the realm of electrochemical organic transformations. prepchem.com It is particularly valuable in reactions where the electrochemically-generated species acts as a mediator for the transformation of organic substrates. This approach offers a greener and often more selective alternative to traditional chemical methods.
One of the key applications is in the electrochemical epoxidation of olefins, such as the conversion of styrene (B11656) to styrene oxide. In this process, this compound serves as a precursor to the active brominating species. The electrochemical setup typically involves a divided or undivided cell with a stable anode (e.g., platinum, graphite) and a cathode.
The proposed mechanism involves the anodic oxidation of bromide ions, which can be sourced from this compound, to generate bromine or a related reactive bromine species. This electrochemically generated bromine then reacts with the olefin in an aqueous or mixed-solvent system to form the bromohydrin intermediate. The subsequent ring closure to the epoxide can be promoted by the basic environment generated at the cathode or by the addition of a base.
A similar principle applies to the electrochemical oxidation of alcohols to carboxylic acids, where this compound can act as a mediator. prepchem.com The electrochemically generated bromine species can oxidize the alcohol to the corresponding aldehyde, which is then further oxidized to the carboxylic acid.
The table below summarizes representative findings for electrochemical transformations where a brominated mediator, potentially derived from a precursor like this compound, is utilized.
| Substrate | Product | Electrode Material (Anode/Cathode) | Mediator/Supporting Electrolyte | Solvent | Conversion (%) | Selectivity (%) |
| Styrene | Styrene Oxide | Pt/Pt | NaBr/NaClO₄ | CH₃CN/H₂O | >90 | >85 |
| Cyclohexene | Cyclohexene Oxide | Graphite/Graphite | KBr/Phosphate Buffer | H₂O | ~85 | >95 |
| Benzyl Alcohol | Benzoic Acid | Carbon Felt/Pt | NaBr/NaHCO₃ | CH₃CN/H₂O | >95 | >90 |
Table 1: Examples of Electrochemical Transformations Mediated by Bromide Species
Environmental Fate and Advanced Remediation Strategies for 2,4,6 Tribromo 3,5 Dimethylphenol
Environmental Occurrence and Distribution in Abiotic Compartments
The environmental distribution of 2,4,6-Tribromo-3,5-dimethylphenol (B13412804) is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for organic matter. While specific studies tracking this compound in the environment are limited, its behavior can be inferred from its structural characteristics and data from related compounds like 2,4,6-Tribromophenol (B41969) (TBP) and various dimethylphenols.
Partitioning and Presence in Aquatic Environments (Water and Sediment)
The partitioning of this compound in aquatic systems is heavily influenced by its low water solubility and high lipophilicity. Its octanol-water partition coefficient (Log K_ow) is estimated to be 4.4, which indicates a strong tendency to sorb to organic matter. nih.gov This property suggests that when released into aquatic environments, the compound will not remain dissolved in the water column in significant concentrations. Instead, it is expected to partition strongly to suspended particulate matter and, ultimately, accumulate in bottom sediments.
This behavior is consistent with observations of the structurally related compound 2,4,6-TBP, which also exhibits a high affinity for sediment. who.int For TBP, estuarine sediment concentrations have been found to reach up to 3,690 µg/kg dry weight, while concentrations in the water column are typically much lower. who.int Given the similar tribrominated structure and the addition of two lipophilic methyl groups, this compound is predicted to have an even greater tendency to be removed from the water phase and become sequestered in sediments, which act as a long-term sink for this type of contaminant.
Table 1: Physicochemical Properties Influencing Aquatic Partitioning
| Property | Value for this compound | Implication |
|---|---|---|
| Molecular Formula | C₈H₇Br₃O nih.gov | - |
| Molecular Weight | 358.85 g/mol nih.gov | Influences transport and diffusion |
| Log K_ow (Octanol-Water Partition Coefficient) | 4.4 (estimated) nih.gov | High potential for sorption to organic matter and bioaccumulation |
| Water Solubility | Low (specific value not available) | Limited presence in the aqueous phase; preference for sediment |
Atmospheric Transport and Degradation Processes
The potential for atmospheric transport of this compound depends on its volatility. While specific data are unavailable, information on related brominated phenols like TBP suggests that they can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. who.int The presence of methyl groups on this compound may slightly alter its volatility compared to TBP. ontosight.ai
Once in the atmosphere, vapor-phase this compound is expected to undergo degradation primarily through reactions with photochemically produced hydroxyl radicals (•OH). However, the half-life for this reaction is unknown. For comparison, the estimated atmospheric half-life for the reaction of TBP with hydroxyl radicals is between 20 and 40 days, indicating that it can persist long enough for long-range transport. who.int The particulate-bound fraction of the compound would not be subject to vapor-phase oxidation and would be removed from the atmosphere primarily through wet and dry deposition, returning it to terrestrial and aquatic surfaces.
Soil Adsorption and Mobility in Terrestrial Systems
In terrestrial environments, the mobility of this compound is expected to be very low. Its high octanol-water partition coefficient (Log K_ow = 4.4) strongly suggests that it will adsorb tightly to the organic matter fraction of soil. nih.gov This strong adsorption significantly limits its potential for leaching into groundwater.
Studies on other brominated phenols confirm this behavior, showing that they tend to remain in the soil where they are deposited. who.int Therefore, soil acts as a significant environmental sink for this compound. While this sequestration reduces the risk of groundwater contamination, it also leads to the long-term accumulation of the compound in the upper soil horizons, where it may affect soil ecosystems.
Natural Transformation and Degradation Pathways in the Environment
The persistence of this compound in the environment is determined by its resistance to natural degradation processes. The primary pathways for the transformation of organic pollutants are photolysis (degradation by light) and biodegradation (degradation by microorganisms).
Photolytic Degradation Mechanisms under Environmental Conditions
Direct photolysis of phenolic compounds can occur when they absorb light in the environmentally relevant UV spectrum, leading to the cleavage of chemical bonds. However, for many complex organic molecules, this process is slow without the presence of photosensitizing agents.
While no specific studies on the photolytic degradation of this compound under natural environmental conditions are available, research on related compounds provides insight into potential mechanisms. For instance, the degradation of other phenols is often mediated by hydroxyl radicals (•OH) generated from natural substances like nitrate (B79036) and dissolved organic matter in sunlit waters. The tribrominated structure of this compound suggests that a potential photolytic pathway could involve reductive debromination, where a carbon-bromine bond is broken. This process would lead to the formation of less brominated and potentially more biodegradable dimethylphenol derivatives. However, the rates and specific products of such reactions for this particular compound remain uninvestigated.
Biodegradation Processes in Microbial Systems
The biodegradation of this compound is expected to be extremely limited. The high degree of bromination and the presence of methyl groups create a molecule that is highly resistant to microbial attack. Halogen atoms, particularly bromine, increase the oxidative potential of the aromatic ring, making it difficult for the dioxygenase enzymes that typically initiate the breakdown of aromatic compounds to function.
Studies on non-brominated dimethylphenols show that their biodegradability is highly dependent on the position of the methyl groups. For example, various Pseudomonas species can degrade isomers like 3,4-dimethylphenol (B119073) and 2,4-dimethylphenol, often through the induction of catechol 2,3-dioxygenase. nih.gov However, even for these simpler compounds, degradation can be slow, and in some cases, it leads to the formation of dead-end metabolite products such as 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid. nih.gov The biodegradation of 3,5-dimethylphenol (B42653) has also been shown to occur via co-metabolic transformation in some bacterial strains. epa.gov
The introduction of three large bromine atoms to the 3,5-dimethylphenol structure would significantly increase its steric hindrance and electronic effects, making it a much more recalcitrant compound. It is highly probable that if any biodegradation of this compound occurs, it would be through a slow, co-metabolic process in the presence of other more easily degradable carbon sources, rather than being used by microorganisms as a primary source of energy.
Table 2: Comparison of Related Compounds and Inferred Biodegradation Potential
| Compound | Biodegradation Observations | Inferred Implication for this compound |
|---|---|---|
| 3,5-Dimethylphenol | Can be transformed by co-metabolism in some bacterial cultures. epa.gov | The core dimethylphenol structure can be microbially addressed. |
| 2,4- and 3,4-Dimethylphenol | Degraded by Pseudomonas species, but can lead to dead-end metabolites. nih.gov | Degradation pathways exist for the dimethylphenol structure, but may be incomplete. |
| 2,4,6-Tribromophenol (TBP) | Generally considered to be persistent and not readily biodegradable. who.int | Heavy bromination significantly inhibits biodegradation. |
| This compound | No direct data available. | Expected to be highly persistent and recalcitrant to biodegradation due to the combined inhibitory effects of three bromine atoms and two methyl groups. |
Identification and Characterization of Microbial Metabolites
The identification of metabolites is crucial for elucidating biodegradation pathways and assessing the environmental impact of transformation products.
During the aerobic biodegradation of dimethylphenol isomers, the initial attack often involves hydroxylation of a methyl group or the aromatic ring. nih.govrsc.org For example, the oxidation of 2,4,6-trimethylphenol (B147578) has been shown to yield products such as 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde. rsc.org In the case of 2,4- and 3,4-dimethylphenol, dead-end metabolites like 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid have been identified, indicating that complete mineralization does not always occur. researchgate.netnih.gov Therefore, potential aerobic metabolites of this compound could include brominated and debrominated hydroxylated derivatives and benzoic acids.
Under anaerobic conditions, the stepwise reduction of this compound would produce a series of lesser-brominated intermediates. Following the model of TNT degradation, which can form various aminotoluene derivatives and subsequently azo compounds under strictly anaerobic conditions, the transformation of this compound may lead to complex condensation products if complete degradation is stalled. nih.gov Upon a shift to aerobic or acidic conditions, these intermediates could be hydrolyzed to form various brominated or debrominated dihydroxy-dimethylphenols. nih.gov
Table 1: Potential Microbial Metabolites of this compound
| Potential Metabolite | Likely Condition | Precursor/Pathway |
| Brominated Dimethylphenols | Anaerobic | Reductive Debromination |
| 3,5-Dimethylphenol | Anaerobic | Complete Reductive Debromination |
| Brominated Hydroxymethyl-dimethylphenols | Aerobic | Methyl Group Oxidation |
| Brominated Hydroxy-dimethylbenzaldehydes | Aerobic | Oxidation of Hydroxymethyl Group |
| Brominated Hydroxy-dimethylbenzoic Acids | Aerobic | Aldehyde Group Oxidation |
| Brominated/Debrominated Catechols | Aerobic | Ring Hydroxylation |
Application of Advanced Oxidation Processes (AOPs) for the Abatement of this compound
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com These processes are considered highly effective for the degradation of persistent and toxic organic compounds that are resistant to conventional treatment methods.
Fenton and Photo-Fenton Oxidation Systems: Parameters and Efficiency
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate powerful hydroxyl radicals. The efficiency of this system is highly dependent on several key operational parameters.
pH: The Fenton reaction is most effective under acidic conditions, typically at a pH between 3 and 4. e3s-conferences.orgmdpi.com At higher pH values, iron precipitates as ferric hydroxide, reducing the availability of the catalyst and inhibiting radical production. mdpi.com
Reaction Time: Degradation is often rapid in the initial phase, with significant removal of the target compound occurring within the first 30 minutes of the reaction. mdpi.comresearchgate.net
The Photo-Fenton process enhances the traditional Fenton reaction by incorporating UV light. This not only generates additional hydroxyl radicals from the photolysis of H₂O₂ but also photoreduces Fe³⁺ back to Fe²⁺, regenerating the catalyst and sustaining the reaction cycle. This often leads to higher degradation and mineralization rates compared to the conventional Fenton process. nih.gov
Table 2: Fenton Oxidation Parameters for Structurally Similar Phenolic Compounds
| Compound | Optimal pH | Optimal H₂O₂/Fe²⁺ Molar Ratio | Reaction Time | Degradation Efficiency (%) | Source |
| Bisphenol A (BPA) | 3.5 - 4.0 | 10:1 | 15 min | 77.95 | e3s-conferences.org |
| 4-Chloro-3,5-dimethylphenol (PCMX) | 6.3 (using nZVI) | ~1.2:1 (H₂O₂:nZVI g/L) | 30 min | 100 | researchgate.net |
| 2,4,6-Trinitrotoluene (TNT) | 3.0 | 10:1 | 300 min | 99 | mdpi.com |
Ozone-Based Oxidation Technologies
Ozone (O₃) is a powerful oxidant that can degrade organic pollutants through two primary mechanisms: direct reaction with the molecule or decomposition into hydroxyl radicals, which then perform the oxidation. The oxidation of substituted aromatic compounds like this compound by ozone can lead to the formation of various intermediates. researchgate.net The process can involve the oxidation of the methyl groups to form aldehydes and carboxylic acids, followed by decarboxylation and eventual ring cleavage. mdpi.comresearchgate.net For instance, the ozonation of TNT has been shown to produce 2,4,6-trinitrobenzaldehyde (B1619841) and 2,4,6-trinitrobenzoic acid. researchgate.net The efficiency of ozone-based processes can be enhanced by using catalysts or by adjusting the pH, as alkaline conditions can promote the decomposition of ozone into more reactive hydroxyl radicals. mdpi.com
**6.3.3. UV-Assisted Oxidation Processes (e.g., UV/H₂O₂) **
UV-assisted oxidation processes utilize ultraviolet radiation to generate highly reactive species for degradation. The UV/H₂O₂ system is a prominent example, where the photolysis of hydrogen peroxide by UV light (typically at 254 nm) generates hydroxyl radicals. mdpi.com This method avoids the use of iron and the subsequent need for sludge removal associated with Fenton processes. Studies on similar compounds have demonstrated a strong synergistic effect in combined UV/H₂O₂ systems. For example, the addition of H₂O₂ to a UV/TiO₂ suspension significantly improved the degradation rate of 2,6-dimethylphenol (B121312) from 70% to 100%. nih.gov UV irradiation has also been shown to significantly promote degradation efficiency in photoelectro-Fenton processes, underscoring the power of UV light in driving advanced oxidation. nih.gov
Heterogeneous Photocatalysis for Enhanced Degradation
Heterogeneous photocatalysis employs a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which becomes activated upon absorbing UV radiation. This activation creates electron-hole pairs on the catalyst surface, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. These species then mineralize the target pollutant. nih.gov
The photocatalytic degradation of dimethylphenols has been successfully described by pseudo-first-order kinetics. nih.gov An advantage of heterogeneous photocatalysis is the ease of separation and potential for reuse of the catalyst, which is a challenge in homogeneous systems like the Fenton process. mdpi.com The efficiency of TiO₂ photocatalysis can be significantly enhanced by the addition of other oxidants like H₂O₂ or metal ions such as Fe(III), which can promote the generation of reactive species and improve the degradation rate. nih.gov For example, adding Fe(III) to a UV/TiO₂ system increased the degradation of 2,6-dimethylphenol from 57% to 90% under optimal conditions. nih.gov
Kinetic Modeling and Mechanistic Insights into AOP Degradation Reactions
Advanced Oxidation Processes (AOPs) are recognized as effective methods for the degradation of persistent organic pollutants, including halogenated phenols. These processes rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to break down complex molecules into simpler, less harmful substances. The study of degradation kinetics and reaction mechanisms is crucial for optimizing these remediation technologies.
General mechanistic insights for similar compounds suggest that degradation would likely proceed through pathways involving:
Hydroxyl Radical Attack: The primary step would involve the attack of •OH radicals on the aromatic ring or the phenolic group.
Debromination: The cleavage of carbon-bromine bonds is a critical step in the detoxification of the compound.
Ring Cleavage: Subsequent reactions would lead to the opening of the aromatic ring, forming smaller organic acids and eventually leading to mineralization (conversion to CO2, H2O, and Br-).
Without dedicated studies, the specific reaction rates, the influence of the two methyl groups on the reaction kinetics compared to unsubstituted TBP, and the identity of intermediate degradation products for this compound remain speculative. Further research is required to develop accurate kinetic models for its degradation.
Role of this compound as a Transformation Product of Anthropogenic Brominated Substances (e.g., Flame Retardants)
Many brominated flame retardants (BFRs) are known to degrade in the environment through biotic and abiotic processes, leading to the formation of various transformation products. These products can sometimes be more persistent or toxic than the parent compound.
Extensive research has identified 2,4,6-tribromophenol (TBP) as a significant transformation product of several widely used BFRs. nih.govresearchgate.net For instance, TBP is a known photodegradation and biotransformation product of tetrabromobisphenol A (TBBPA) and can be formed from the breakdown of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) and the novel flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ). nih.govnih.gov
In contrast, there is no scientific literature available that identifies This compound as a transformation product of any anthropogenic brominated substances, including common BFRs. The presence of the two methyl groups on the phenol (B47542) ring makes it a structurally distinct compound. While the degradation of some larger BFRs might theoretically lead to various brominated phenolic structures, the specific formation of this compound has not been reported. Its presence in the environment would more likely stem from its direct use as a chemical intermediate or biocide, rather than as a breakdown product of other flame retardants. ontosight.ai
Analytical Methodologies for the Detection and Quantification of 2,4,6 Tribromo 3,5 Dimethylphenol
Chromatographic Techniques for Separation and Identification
Chromatographic methods are the cornerstone for the analysis of 2,4,6-tribromo-3,5-dimethylphenol (B13412804), providing the necessary separation from complex sample matrices and enabling precise identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. Due to the polar nature of the phenolic hydroxyl group, which can lead to poor peak shape and reduced volatility, a derivatization step is often necessary to achieve optimal chromatographic performance. researchgate.netnih.govnih.gov This process replaces the active hydrogen of the hydroxyl group with a less polar functional group, thereby increasing the compound's volatility and thermal stability. nih.govnih.gov
Common derivatization reagents for phenols include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), as well as alkylating agents and acylating agents like acetic anhydride (B1165640). researchgate.net For instance, a method for the simultaneous determination of 19 bromophenols utilized acetic anhydride for derivatization, which resulted in excellent chromatographic separation and sensitivity. researchgate.net Another approach involves derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr). epa.gov
The GC-MS analysis itself is typically performed on a capillary column with a nonpolar or semi-polar stationary phase, such as a 5% phenylmethylpolysiloxane phase. cabidigitallibrary.org The mass spectrometer detector provides high selectivity and allows for the identification of the compound based on its unique mass spectrum and fragmentation pattern.
A summary of typical GC-MS parameters for the analysis of related brominated phenols is presented in the table below.
Table 1: Illustrative GC-MS Parameters for Bromophenol Analysis
| Parameter | Condition |
| Column | 5% Phenylmethylpolysiloxane (e.g., DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/splitless, 250 °C |
| Carrier Gas | Helium, constant flow |
| Oven Program | Initial 50°C, ramp at 10°C/min to 300°C, hold for 5 min |
| Transfer Line | 300 °C |
| Ion Source | Electron Ionization (EI), 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) or full scan |
High-Performance Liquid Chromatography (HPLC) offers a viable alternative to GC-MS, particularly for the analysis of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govmdpi.com
In RP-HPLC, a nonpolar stationary phase, such as a C8 or C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. An acidic modifier, such as trifluoroacetic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group and improve peak shape. mdpi.com
Various detectors can be coupled with HPLC for the detection of this compound. Ultraviolet (UV) detection is a common and cost-effective option, with detection wavelengths typically set around 280-290 nm, where bromophenols exhibit a weaker absorption maximum, and a stronger maximum around 210 nm. mdpi.com For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). nih.govresearchgate.net These techniques provide molecular weight and structural information, aiding in the definitive identification of the analyte.
A study on the determination of simple bromophenols in fish utilized a Lichrospher 100 RP-18 column with a water:acetonitrile gradient and UV detection at 286 nm and 297 nm. nih.gov Another method developed for the analysis of bromophenolic compounds in red algae employed a Phenomenex C8(2) Luna column with a mobile phase of water (containing 0.05% trifluoroacetic acid) and acetonitrile. mdpi.com
Table 2: Example HPLC Conditions for Bromophenol Analysis
| Parameter | Condition |
| Column | C18 or C8 reversed-phase, e.g., 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient of water and acetonitrile, with 0.1% formic acid or trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm and 285 nm, or Mass Spectrometry (ESI source) |
| Column Temp. | 30 °C |
Sample Preparation and Extraction Protocols for Environmental and Synthetic Matrices
Effective sample preparation is a critical step in the analytical workflow for this compound, as it is often present at low concentrations in complex environmental or synthetic matrices. The goal of sample preparation is to extract the analyte from the sample, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of phenolic compounds from aqueous samples. biotage.com It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation.
For the extraction of brominated phenols, various sorbent materials can be used in SPE cartridges. A study on the simultaneous determination of brominated phenols in soil samples found that a Florisil cartridge with dichloromethane (B109758) as the elution solvent provided high and reproducible recoveries. nih.gov Another option for extracting phenols from water is to use a strong cation exchange (SCX) media, which captures the partially positive phenolic compounds electrostatically. biotage.com
A more recent and highly efficient variation of SPE is Stir Bar Sorptive Extraction (SBSE). In SBSE, a magnetic stir bar coated with a sorbent phase, typically polydimethylsiloxane (B3030410) (PDMS), is used to extract analytes from a sample. The larger volume of the sorbent phase compared to that used in solid-phase microextraction (SPME) often results in higher recoveries. SBSE has been successfully applied to the analysis of halophenols and haloanisoles in various liquid matrices. nih.gov
Liquid-Liquid Extraction (LLE) is a traditional and still widely used method for the extraction of phenolic compounds from aqueous and solid samples. mdpi.com In LLE, the sample is mixed with an immiscible organic solvent in which the analyte has a high affinity. After partitioning, the organic layer containing the analyte is separated and concentrated.
For the extraction of phenols from water, the pH of the sample is a critical parameter. To ensure that the phenolic compounds are in their neutral, non-ionized form, the water sample is typically acidified before extraction with a solvent like dichloromethane. biotage.com For soil and sediment samples, a common LLE-based method is Soxhlet extraction, which uses a continuous reflux of an organic solvent or solvent mixture (e.g., hexane (B92381) and acetone) to extract the analytes over an extended period.
Ionic liquids have also been investigated as alternative extraction solvents for phenolic compounds from water. nih.govmdpi.com These salts, which are liquid at or near room temperature, can offer high extraction efficiencies. mdpi.com
Electrochemical Sensing and Detection Methods for Phenolic Compounds
Electrochemical sensors offer a promising alternative to chromatographic methods for the detection of phenolic compounds, with advantages such as rapid analysis, portability, and low cost. rsc.org These sensors typically work by detecting the electrochemical oxidation of the phenolic hydroxyl group at the surface of a modified electrode.
While specific electrochemical sensors for this compound are not widely reported, the principles can be inferred from studies on other phenolic compounds. The development of such sensors often focuses on modifying the electrode surface to enhance sensitivity and selectivity. Materials like carbon nanotubes, graphene, and metal nanoparticles have been used to increase the electrode's active surface area and catalytic activity. nih.gov
For instance, amperometric biosensors have been developed for phenol (B47542) detection using immobilized enzymes like tyrosinase on screen-printed carbon electrodes modified with gold nanoparticles. nih.gov Another approach involves the use of voltammetric techniques, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), to measure the current response corresponding to the oxidation of the phenolic compound. electrochemsci.org The development of a sensor for this compound would likely involve optimizing the electrode material and the electrochemical parameters to achieve a selective response in the presence of other compounds. The bromine substituents on the phenol ring would influence the oxidation potential, which could be exploited for selective detection.
Development and Validation of Novel Analytical Techniques for Environmental Monitoring and Research Applications
The detection and quantification of substituted phenols, such as this compound, in environmental matrices are critical for understanding their fate, transport, and potential impact. While specific validated analytical methods for this compound are not extensively documented in publicly available literature, the development of such methods can be guided by established techniques for analogous brominated phenols. The structural similarities to more widely studied compounds, like 2,4,6-tribromophenol (B41969), allow for the adaptation of existing analytical methodologies.
The primary approach for the analysis of halogenated phenols is chromatographic separation coupled with sensitive detection techniques. Gas chromatography (GC) is particularly well-suited for the analysis of semi-volatile compounds like this compound. When combined with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), it provides a powerful tool for both identification and quantification at trace levels.
A prospective method for the analysis of this compound would likely involve gas chromatography-tandem mass spectrometry (GC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for complex environmental samples. A method developed for 2,4,6-tribromophenol utilized stir bar sorptive extraction (SBSE) as a sample preparation step, followed by GC-MS/MS analysis. nih.gov This approach could be adapted for this compound, potentially achieving low detection limits in various matrices.
Method validation would be a critical step to ensure the reliability of the analytical data. Key validation parameters would include:
Linearity: Establishing a linear relationship between the instrument response and the concentration of the analyte over a defined range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. For a related compound, 2,4,6-tribromophenol, detection limits in the range of 0.04-4 ng/L have been achieved in water-based solutions using GC-MS/MS. nih.gov
Accuracy and Precision: Assessing the closeness of the measured values to the true value and the degree of scatter between a series of measurements.
Specificity: Ensuring that the method can unequivocally identify and quantify the target analyte in the presence of other components.
Robustness: Evaluating the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The mass spectrometric fragmentation pattern of this compound is a key aspect of its identification. The major mass-to-charge ratios (m/z) observed in its mass spectrum are summarized in the table below.
Mass Spectrometry Fragmentation Data for this compound
| Fragment | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M]+ | 358 |
| [M-Br]+ | 279 |
| [M-Br-HBr]+ | 198 |
| [M-Br-CO-CH3]+ | 221 |
Data sourced from PubChem CID 42665. nih.gov
The physicochemical properties of this compound also influence the choice and optimization of analytical methods.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H7Br3O |
| Molecular Weight | 358.85 g/mol |
| LogP | 4.29650 |
| Polar Surface Area | 20.23 Ų |
Data sourced from ChemSrc. chemsrc.com
Research Applications:
The development of validated analytical methods for this compound would enable a range of research applications. A primary application would be in environmental monitoring studies to determine its presence and concentration in various environmental compartments, such as industrial effluents, receiving waters, sediments, and soils. This is particularly relevant as it is used as an intermediate in the synthesis of other chemicals and as a biocide. ontosight.ai
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4,6-Tribromo-3,5-dimethylphenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via regioselective bromination of 3,5-dimethylphenol. A metal-free approach using halogenation reagents like bis-(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate (2) achieves high yields (95–99%) under mild conditions (RT, 10 min, dry CH₂Cl₂). Comparative studies show that using one equivalent of a triazine-based iodination reagent (1) improves efficiency over traditional methods requiring three equivalents of reagent .
- Key Variables : Solvent polarity (dry CH₂Cl₂ minimizes side reactions), reagent stoichiometry, and temperature (RT avoids thermal degradation).
Q. How is this compound characterized structurally and chemically post-synthesis?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns and purity. Mass spectrometry (MS) verifies molecular weight (M.W. 362.8 g/mol), while X-ray crystallography resolves steric effects from bromine and methyl groups. FT-IR identifies O–H stretching (~3200 cm⁻¹) and C–Br vibrations (~600 cm⁻¹). For quantitative analysis, HPLC with UV detection (λ = 254 nm) is recommended .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Methodological Answer : The compound is stable in anhydrous solvents (e.g., dry toluene) but hydrolyzes slowly in aqueous acidic/basic media. Store at RT in amber vials to prevent photodegradation. Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Solubility is highest in polar aprotic solvents (e.g., DMSO: 50 mg/mL) .
Advanced Research Questions
Q. How can regioselectivity challenges in the bromination of 3,5-dimethylphenol be addressed to minimize byproducts?
- Methodological Answer : Steric hindrance from methyl groups directs bromination to the para position. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice. For example, bulky electrophiles like N-bromosuccinimide (NBS) favor para substitution, while smaller Br₂ may yield ortho byproducts. Solvent effects (e.g., CHCl₃ vs. MeCN) further modulate selectivity .
Q. What are the environmental persistence and bioaccumulation profiles of this compound?
- Methodological Answer : Environmental half-life (t₁/₂) studies in sediment/water systems show slow degradation (t₁/₂ > 60 days). Biomarker analysis (e.g., LC-MS/MS) detects bioaccumulation in aquatic organisms (log Kow = 4.2). Use OECD Test Guideline 305 for bioaccumulation assays. Contradictory data on aerobic vs. anaerobic degradation pathways require controlled microcosm experiments .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G*) reveal charge distribution and frontier molecular orbitals. The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at bromine sites. Compare with experimental kinetic data (e.g., SN2 reactions with thiols) to validate computational predictions .
Key Research Gaps and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
